Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a nitro group and an ester functionality in its structure makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
Target of Action
Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are known to have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, are known to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular formula of c6h7n3o4, an average mass of 185137 Da, and a monoisotopic mass of 185043655 Da . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor . These properties may influence its bioavailability.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature may affect the stability of this compound.
Biochemical Analysis
Biochemical Properties
Ethyl 4-nitro-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can modify proteins and enzymes, thereby altering their activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors involved in inflammatory responses, leading to changes in the expression of genes associated with inflammation . Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s biological activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For example, the nitro group in this compound can be reduced by nitroreductases, leading to the formation of reactive intermediates that can further participate in metabolic reactions . These interactions can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-nitro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate hydrazines with β-ketoesters or diketones. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration using concentrated nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Ammonia or amines, elevated temperatures.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products:
Reduction: Ethyl 4-amino-1H-pyrazole-5-carboxylate.
Substitution: Ethyl 4-nitro-1H-pyrazole-5-carboxamide.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
Ethyl 4-nitro-1H-pyrazole-5-carboxylate has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
- Ethyl 4-nitro-1H-pyrazole-3-carboxylate
- Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
- Ethyl 1H-pyrazole-4-carboxylate
Comparison: Ethyl 4-nitro-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the nitro group and the ester functionality, which influence its reactivity and potential applications. Compared to ethyl 4-nitro-1H-pyrazole-3-carboxylate, the position of the nitro group can lead to different chemical behaviors and biological activities. The presence of a methyl group in ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate can further alter its properties and applications.
Properties
IUPAC Name |
ethyl 4-nitro-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-6(10)5-4(9(11)12)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGKEGKMDXAMKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70320520 | |
Record name | Ethyl 4-nitro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70320520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55864-87-4 | |
Record name | 55864-87-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-nitro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70320520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-nitro-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.